Intra-Complex Potency Differentiation: Leucomycin A8 vs. Other Leucomycin Congeners
Within the leucomycin complex, individual components exhibit markedly different in vitro potencies against common Gram-positive pathogens. Against Staphylococcus aureus, Leucomycin A8 demonstrates a Minimum Inhibitory Concentration (MIC) of 0.60 µg/mL [1]. In contrast, other well-characterized congeners from the same fermentation broth, such as Leucomycin A1 (MIC: 0.04 µg/mL) and Leucomycin A3 (MIC: 0.04 µg/mL), are 15-fold more potent, while Leucomycin A5 (MIC: 0.80 µg/mL) is 1.3-fold less potent. Against Bacillus subtilis, Leucomycin A8 has an MIC of 2.50 µg/mL, compared to 0.60 µg/mL for A1 and A3 (4.2-fold more potent) and 0.30 µg/mL for A5 and A7 (8.3-fold more potent) [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | S. aureus: 0.60 µg/mL; B. subtilis: 2.50 µg/mL |
| Comparator Or Baseline | Leucomycin A1: S. aureus 0.04 µg/mL, B. subtilis 0.60 µg/mL; Leucomycin A3: S. aureus 0.04 µg/mL, B. subtilis 0.60 µg/mL; Leucomycin A5: S. aureus 0.80 µg/mL, B. subtilis 0.30 µg/mL |
| Quantified Difference | A8 is 15-fold less potent than A1/A3 against S. aureus; 4.2-8.3-fold less potent than A1/A3/A5/A7 against B. subtilis. |
| Conditions | In vitro MIC assay against S. aureus and B. subtilis strains [1] |
Why This Matters
This quantifiable potency difference is critical for researchers investigating SAR or requiring a specific activity level; using the crude complex would yield inconsistent, average results.
- [1] Kitasato University. Leucomycin ©: Biological activity data. p. 218. View Source
